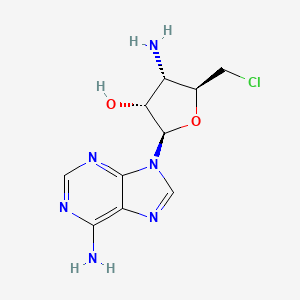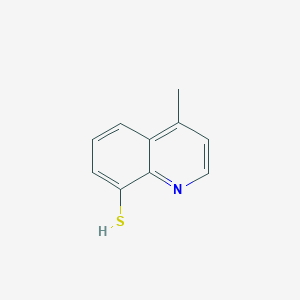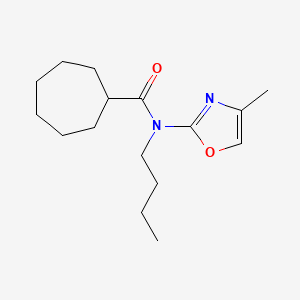![molecular formula C19H30O2 B12902507 6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran CAS No. 62753-42-8](/img/structure/B12902507.png)
6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a 4,7,7-trimethyloctan-2-yl group attached to the oxygen atom of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core and the 4,7,7-trimethyloctan-2-yl group.
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of 4,7,7-Trimethyloctan-2-yl Group: The 4,7,7-trimethyloctan-2-yl group is introduced through an etherification reaction, where the hydroxyl group of the benzofuran reacts with 4,7,7-trimethyloctan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the 4,7,7-trimethyloctan-2-yl group, making it less hydrophobic.
6-Methoxy-2,3-dihydrobenzofuran: Contains a methoxy group instead of the 4,7,7-trimethyloctan-2-yl group.
6-Hydroxy-2,3-dihydrobenzofuran: Features a hydroxyl group, which can form hydrogen bonds.
Uniqueness
6-((4,7,7-Trimethyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is unique due to the presence of the bulky 4,7,7-trimethyloctan-2-yl group, which imparts distinct hydrophobic properties and influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
62753-42-8 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
6-(4,7,7-trimethyloctan-2-yloxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H30O2/c1-14(8-10-19(3,4)5)12-15(2)21-17-7-6-16-9-11-20-18(16)13-17/h6-7,13-15H,8-12H2,1-5H3 |
Clave InChI |
WWYCQXQJZGQELZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C)C)CC(C)OC1=CC2=C(CCO2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)


![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)

![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)


![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)


![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)

